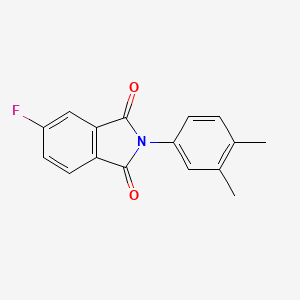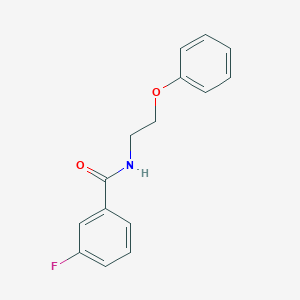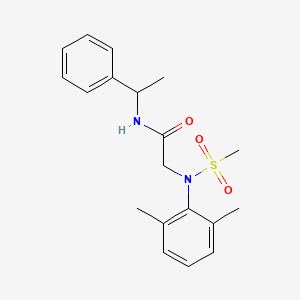
2-(3,4-Dimethylphenyl)-5-fluoroisoindole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Dimethylphenyl)-5-fluoroisoindole-1,3-dione is a synthetic organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a dimethylphenyl group and a fluorine atom attached to the isoindole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Dimethylphenyl)-5-fluoroisoindole-1,3-dione typically involves the reaction of 3,4-dimethylphenylamine with a suitable fluorinated reagent under controlled conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to introduce the fluorine atom into the isoindole ring . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene, at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-(3,4-Dimethylphenyl)-5-fluoroisoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindole-1,3-dione derivatives with additional oxygen-containing functional groups, while reduction may produce isoindoline derivatives.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 2-(3,4-Dimethylphenyl)-5-fluoroisoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cellular processes, leading to its bioactive effects. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
- 2-(3,4-Dimethylphenyl)-1H-isoindole-1,3(2H)-dione
- 2-(3,4-Dimethoxyphenyl)-5-fluoroisoindole-1,3-dione
- 2-(3,4-Dimethylphenyl)-5-chloroisoindole-1,3-dione
Comparison: Compared to similar compounds, 2-(3,4-Dimethylphenyl)-5-fluoroisoindole-1,3-dione is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it more effective in certain applications .
Propiedades
IUPAC Name |
2-(3,4-dimethylphenyl)-5-fluoroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO2/c1-9-3-5-12(7-10(9)2)18-15(19)13-6-4-11(17)8-14(13)16(18)20/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XURSWFSDDPBWBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(4-chlorophenyl)-(8-hydroxyquinolin-7-yl)methyl]propanamide](/img/structure/B4945396.png)
![N-[4-chloro-3-(4-morpholinylsulfonyl)phenyl]-4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]benzamide](/img/structure/B4945406.png)
![2-methyl-N-[1-(propan-2-yl)piperidin-4-yl]benzamide](/img/structure/B4945415.png)
![3-fluoro-N-{[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B4945421.png)
![(3R*,4R*)-1-[3-(4-chlorophenyl)propanoyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol](/img/structure/B4945427.png)
![8-[4-(4-bromophenoxy)butoxy]quinoline](/img/structure/B4945434.png)

![1-{[(2,4-DIFLUOROPHENYL)CARBAMOYL]METHYL}-2-OXO-N-PROPYL-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE](/img/structure/B4945441.png)
![2-{N-[4-(PROPAN-2-YL)PHENYL]BENZENESULFONAMIDO}-N-[2-(PYRIDIN-2-YLSULFANYL)ETHYL]ACETAMIDE](/img/structure/B4945442.png)
![3-chloro-4-ethoxy-N-{[6-methyl-2-(4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}benzamide](/img/structure/B4945450.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-{1-[(3-methyl-1H-pyrazol-1-yl)acetyl]-3-piperidinyl}piperazine](/img/structure/B4945467.png)
![N-(3-chlorobenzyl)-3-{1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B4945477.png)

